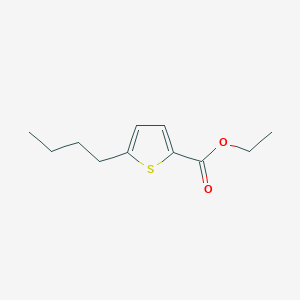

Ethyl 5-butylthiophene-2-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-butylthiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O2S/c1-3-5-6-9-7-8-10(14-9)11(12)13-4-2/h7-8H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CASUMAFHDBHSNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(S1)C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Chemistry and Mechanistic Investigations of Ethyl 5 Butylthiophene 2 Carboxylate

Reactivity of the Thiophene (B33073) Ring System

The thiophene ring is an electron-rich aromatic system, rendering it more reactive towards electrophiles than benzene (B151609). e-bookshelf.depearson.com The reactivity and regioselectivity of substitutions on the ethyl 5-butylthiophene-2-carboxylate ring are governed by the electronic interplay of the activating n-butyl group at the C5 position and the deactivating ethyl carboxylate group at the C2 position.

Electrophilic aromatic substitution is a fundamental reaction class for thiophenes. e-bookshelf.de In the case of this compound, the positions available for substitution are C3 and C4. The directing effects of the existing substituents are paramount in determining the outcome of these reactions.

The bromination of 2,5-disubstituted thiophenes, such as ethyl 5-alkylthiophene-2-carboxylates, proceeds with high regioselectivity. The C5-alkyl group is an ortho-, para-director and an activating group, while the C2-ester is a meta-director and a deactivating group. In the thiophene ring, this translates to the C5-butyl group directing electrophiles to the C4 position, and the C2-carboxylate group also directing to the C4 position (meta to C2).

Therefore, the bromination of this compound is expected to occur preferentially at the C4 position. This is consistent with studies on similarly substituted thiophenes. For instance, the synthesis of 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide involves a highly regioselective bromination step at the position between the two existing substituents, which corresponds to the C4 position in the target molecule's analogue. mdpi.comresearchgate.net The reaction typically utilizes brominating agents like N-Bromosuccinimide (NBS) in a suitable solvent.

Table 1: Predicted Regioselectivity in the Bromination of this compound

| Reactant | Reagent | Predicted Major Product | Site of Substitution |

|---|

The reactivity of the thiophene nucleus in this compound is a balance of the opposing electronic effects of its substituents. e-bookshelf.de

n-Butyl Group (C5): As an alkyl group, it is electron-donating through an inductive effect (+I). This increases the electron density of the thiophene ring, particularly at the adjacent C4 position, making the ring more susceptible to electrophilic attack compared to unsubstituted thiophene. This effect is known as activation. jcu.edu.au

Ethyl Carboxylate Group (C2): This ester group is electron-withdrawing due to both inductive (-I) and resonance (-M) effects. It pulls electron density away from the thiophene ring, thereby deactivating it towards electrophilic substitution. ossila.com

The net effect is a moderated reactivity. The activating effect of the butyl group makes the molecule more reactive than thiophenes bearing only an ester group (e.g., thiophene-2-carboxylic acid). wikipedia.org However, the deactivating ester group makes it less reactive than thiophenes bearing only an alkyl group (e.g., 2-butylthiophene). The combined influence strongly favors substitution at the C4 position, which is activated by the butyl group and less deactivated by the ester group (being meta to it). Nitration would follow a similar regiochemical preference, directing the incoming nitro group to the C4 position, although harsher conditions may be required due to the deactivating nature of the ester. The synthesis of nitro-substituted thiophenes often precedes their use as intermediates for further functionalization. nih.gov

Modern synthetic methods bypass traditional electrophilic substitution by directly functionalizing C-H bonds, a strategy that offers greater atom economy. rsc.org Transition-metal catalysis, particularly with palladium, has been instrumental in the C-H activation of thiophenes. sci-hub.stmdpi.com For this compound, the C-H bonds at the C3 and C4 positions are targets for such transformations.

Direct carboxylation involves the insertion of carbon dioxide (CO₂) into a C-H bond, a highly attractive transformation for converting simple feedstocks into valuable carboxylic acids. researchgate.net While challenging, this reaction can be achieved on thiophene derivatives using various catalytic systems. Research has shown that thiophenes can be carboxylated with CO₂ when mediated by Lewis acids like EtAlCl₂ or through catalysis with transition metals such as silver (Ag) or rhodium (Rh). researchgate.netresearchgate.net

For this compound, direct carboxylation would likely target the C4 position due to its higher electron density. A hypothetical reaction could involve a palladium or silver catalyst to facilitate the C-H activation and subsequent reaction with CO₂, yielding ethyl 4-carboxy-5-butylthiophene-2-carboxylate. researchgate.netmdpi.com

Table 2: Potential C-H Carboxylation of this compound

| Starting Material | Reagents | Potential Product |

|---|

Oxidative coupling reactions create new carbon-carbon or carbon-heteroatom bonds, often through the formation of radical or organometallic intermediates. Thiophene derivatives are well-suited for these transformations, leading to the synthesis of bi- and polythiophenes, which are important in materials science. wikipedia.orgrsc.org

The C-H bonds of this compound can be activated to participate in oxidative coupling reactions. For example, palladium-catalyzed oxidative coupling with other aromatic or heteroaromatic compounds could lead to the formation of a C-C bond at the C4 position. Such reactions often require an oxidant to regenerate the active catalyst. rsc.org Another pathway involves lithiation of the thiophene followed by metal-catalyzed or oxidative coupling. For instance, treatment with a strong base like n-butyllithium (n-BuLi) would deprotonate the most acidic proton, likely at the C3 position (alpha to the sulfur and ortho to the deactivating ester group), to form a thienyllithium intermediate. Subsequent oxidation of this intermediate can lead to dimerization, forming a bithiophene. mdpi.comwikipedia.org

C-H Activation and Functionalization Reactions

Transformations Involving the Ethyl Ester Moiety

The ethyl ester group of this compound is a versatile functional handle that allows for a variety of chemical transformations. These reactions primarily involve nucleophilic acyl substitution, where the ethoxy group is replaced by another nucleophile, or reduction of the carbonyl group.

Hydrolysis and Saponification to Carboxylic Acid

The conversion of this compound to its corresponding carboxylic acid, 5-butylthiophene-2-carboxylic acid, can be achieved through hydrolysis. masterorganicchemistry.comresearchgate.net This process can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis:

Under acidic conditions, the ester is heated with an excess of water in the presence of a strong acid catalyst, such as dilute hydrochloric or sulfuric acid. nih.gov This reaction is reversible, and to drive the equilibrium towards the formation of the carboxylic acid and ethanol (B145695), a large volume of water is typically used. masterorganicchemistry.comnih.gov The mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by the nucleophilic attack of a water molecule.

Base-Mediated Hydrolysis (Saponification):

The hydrolysis of the ester can also be carried out using a base, a process known as saponification. nih.govresearchgate.net This reaction is typically performed by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). masterorganicchemistry.comresearchgate.net Unlike acid-catalyzed hydrolysis, saponification is an irreversible process because the final step involves the deprotonation of the carboxylic acid by the base to form a carboxylate salt. researchgate.net This salt is resistant to nucleophilic attack by the alcohol. To obtain the free carboxylic acid, the resulting carboxylate salt must be neutralized with a strong acid in a subsequent workup step. researchgate.netdicp.ac.cn

The general mechanism for base-catalyzed hydrolysis involves the nucleophilic addition of a hydroxide ion to the ester's carbonyl carbon, forming a tetrahedral intermediate. researchgate.net This is followed by the elimination of the ethoxide leaving group, yielding the carboxylic acid, which is then immediately deprotonated by the base to form the carboxylate salt. researchgate.netdicp.ac.cn

| Reaction | Reagents | Products | Key Features |

| Acid-Catalyzed Hydrolysis | H₂O, H⁺ (catalyst) | 5-Butylthiophene-2-carboxylic acid, Ethanol | Reversible reaction. masterorganicchemistry.comnih.gov |

| Saponification | 1. NaOH(aq) or KOH(aq), Heat 2. H₃O⁺ | 5-Butylthiophene-2-carboxylic acid, Ethanol | Irreversible reaction; proceeds to completion. masterorganicchemistry.com |

Transesterification Reactions

Transesterification is the process of exchanging the ethyl group of the ester with another alkyl group from an alcohol. missouri.edu This transformation can be catalyzed by either an acid or a base. missouri.edu

Acid-Catalyzed Transesterification:

In the presence of an acid catalyst, the ester is treated with an excess of a different alcohol (e.g., methanol (B129727) or propanol). The use of the new alcohol as the solvent helps to shift the equilibrium towards the desired product. missouri.edu The mechanism is analogous to acid-catalyzed hydrolysis, with the alcohol acting as the nucleophile instead of water.

Base-Catalyzed Transesterification:

Base-catalyzed transesterification is typically achieved by using an alkoxide that corresponds to the alcohol being introduced (e.g., sodium methoxide (B1231860) in methanol for conversion to a methyl ester). missouri.edu This reaction proceeds through a nucleophilic acyl substitution mechanism. It is important to note that if an alkoxide is used in a solvent that does not match its alkyl group, a mixture of ester products can result. missouri.edu

The efficiency of transesterification can be influenced by factors such as temperature and the molar ratio of the alcohol to the ester. libretexts.org For example, in the production of biodiesel via transesterification, increasing the reaction temperature can lead to higher conversion rates. youtube.com

| Catalyst Type | Typical Reagents | General Outcome |

| Acid-Catalyzed | R'OH, H⁺ (e.g., H₂SO₄) | Exchange of the ethyl group with the R' group from the new alcohol. |

| Base-Catalyzed | R'O⁻Na⁺ in R'OH (e.g., NaOCH₃ in CH₃OH) | Efficient conversion to the new ester, driven by the formation of a stable alkoxide. |

Reduction of the Ester Group to Alcohol or Aldehyde

The ester functionality of this compound can be reduced to either a primary alcohol or an aldehyde, depending on the reducing agent and reaction conditions employed.

Reduction to Alcohol:

Strong reducing agents, most notably lithium aluminum hydride (LiAlH₄), are capable of reducing esters to primary alcohols. openstax.org This reaction converts this compound into (5-butylthiophen-2-yl)methanol. The reaction typically proceeds in an anhydrous ether solvent, followed by an aqueous workup to protonate the resulting alkoxide. numberanalytics.com Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce esters. openstax.orgnumberanalytics.com

The mechanism involves the nucleophilic attack of a hydride ion (from LiAlH₄) on the carbonyl carbon. This is followed by the elimination of the ethoxide leaving group to form an intermediate aldehyde. This aldehyde is then rapidly reduced by another equivalent of the hydride reagent to form the primary alcohol. numberanalytics.com Because the intermediate aldehyde is more reactive than the starting ester, it is not possible to isolate the aldehyde under these conditions. youtube.com

Reduction to Aldehyde:

The partial reduction of an ester to an aldehyde is a more challenging transformation that requires the use of less reactive hydride reagents and carefully controlled conditions. Diisobutylaluminum hydride (DIBAL-H) is a common reagent for this purpose. numberanalytics.com The reaction is typically carried out at low temperatures, such as -78 °C, to prevent the over-reduction of the intermediate aldehyde to the alcohol. numberanalytics.com At these low temperatures, the tetrahedral intermediate formed after the initial hydride attack is stable until an aqueous workup is performed, at which point it hydrolyzes to release the aldehyde.

| Target Product | Reagent | Typical Conditions | Resulting Compound |

| Primary Alcohol | Lithium Aluminum Hydride (LiAlH₄) | 1. Anhydrous Ether (e.g., THF) 2. H₃O⁺ workup | (5-Butylthiophen-2-yl)methanol |

| Aldehyde | Diisobutylaluminum Hydride (DIBAL-H) | Low temperature (e.g., -78 °C) followed by aqueous workup | 5-Butylthiophene-2-carbaldehyde |

Reactivity of the Butyl Side Chain

The n-butyl group attached at the C5 position of the thiophene ring also exhibits chemical reactivity, particularly at the carbon atom adjacent to the aromatic ring (the α-carbon or "benzylic-like" position).

Functionalization of the Alkyl Chain (e.g., alpha-halogenation, chain extension)

Alpha-Halogenation:

The hydrogen atoms on the carbon directly attached to the thiophene ring are analogous to benzylic hydrogens and are susceptible to radical halogenation. libretexts.org This position is activated due to the ability of the thiophene ring to stabilize the resulting radical intermediate through resonance. youtube.comucalgary.ca

A common and selective method for this transformation is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide or light. openstax.orglibretexts.org This reaction, known as the Wohl-Ziegler reaction, provides a low concentration of bromine (Br₂), which favors substitution at the activated α-position over addition to the thiophene ring. masterorganicchemistry.com This would convert this compound to ethyl 5-(1-bromobutyl)thiophene-2-carboxylate. The resulting α-halo derivative is a valuable intermediate for further synthetic transformations, such as nucleophilic substitution or elimination reactions.

Chain Extension:

While methods exist for extending alkyl chains, they often involve multi-step sequences. youtube.com For example, the α-halogenated product described above could potentially undergo nucleophilic substitution with a cyanide ion, followed by hydrolysis of the resulting nitrile to a carboxylic acid. This would effectively extend the side chain by one carbon. Another strategy involves the elimination of HBr from the α-bromo derivative to create an alkene, which could then be subjected to further functionalization. However, direct, single-step chain extension of the saturated butyl group is not a straightforward transformation. More common chain extension strategies in organic synthesis involve the alkylation of terminal alkynes. youtube.comyoutube.com

| Functionalization | Reagents | Intermediate/Product | Significance |

| α-Bromination | N-Bromosuccinimide (NBS), Radical Initiator (e.g., light, peroxide) | Ethyl 5-(1-bromobutyl)thiophene-2-carboxylate | Introduces a functional group for further synthesis. openstax.org |

Oxidative Transformations of the Butyl Group

The butyl side chain can undergo oxidation, though this can be competitive with the oxidation of the electron-rich thiophene ring itself. researchgate.netnih.gov

Side-Chain Oxidation:

Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, can oxidize alkyl groups attached to aromatic rings to a carboxylic acid. libretexts.orgopenstax.org For this reaction to occur, the carbon atom attached to the ring (the α-carbon) must possess at least one hydrogen atom. libretexts.orgopenstax.org In the case of this compound, the entire butyl group would be cleaved, and the α-carbon would be oxidized to a carboxylic acid, ultimately yielding thiophene-2,5-dicarboxylic acid after hydrolysis of the ester. The mechanism is complex but is believed to involve the formation of a radical at the activated "benzylic-like" position. openstax.org

Thiophene Ring Oxidation:

It is important to note that the thiophene ring itself is susceptible to oxidation. The sulfur atom can be oxidized to a sulfoxide (B87167) and then to a sulfone using various oxidizing agents, such as peroxy acids (e.g., m-CPBA). researchgate.netdicp.ac.cn The formation of thiophene-S-oxides can be difficult to control, as they are often reactive intermediates that can be further oxidized to the more stable thiophene-S,S-dioxides. researchgate.netmdpi.org The choice of oxidant and reaction conditions can influence the relative rates of side-chain versus ring oxidation. dicp.ac.cn

| Oxidation Type | Reagent | Potential Product | Notes |

| Side-Chain Oxidation | KMnO₄, heat | Thiophene-2,5-dicarboxylic acid | Requires a hydrogen on the α-carbon of the alkyl chain. libretexts.orgopenstax.org |

| Ring Oxidation | m-CPBA | This compound-S-oxide or S,S-dioxide | The sulfur atom in the thiophene ring is oxidized. researchgate.net |

Investigating Reaction Mechanisms and Intermediates

The functionalization of thiophene rings is a cornerstone of synthetic chemistry, providing pathways to a wide array of molecules used in materials science and pharmaceuticals. This compound, with its substituted thiophene core, serves as an important model for understanding the nuanced reaction mechanisms that govern the modification of such aromatic heterocycles. Mechanistic studies are crucial for optimizing reaction conditions, controlling regioselectivity, and designing novel synthetic routes. This section delves into the intricate details of catalyst-substrate interactions, the role of Lewis acids, and the application of kinetic isotope studies to elucidate the reaction pathways involving this compound.

The direct functionalization of C-H bonds in thiophene derivatives, including this compound, is often accomplished using transition metal catalysts, most notably palladium complexes. mdpi.com However, the sulfur atom within the thiophene ring presents a significant challenge. Its strong coordinating and adsorptive properties can lead to the "poisoning" of the metal catalyst, deactivating it and hindering the catalytic cycle. mdpi.comresearchgate.net Consequently, a major focus of mechanistic investigation has been to understand and control the interaction between the catalyst and the thiophene substrate.

Research has shown that the choice of ligand coordinated to the palladium center is critical for both catalyst stability and regioselectivity. nih.gov The functionalization of a 2-substituted thiophene can occur at either the C3/C4 (β) positions or the C5 (α) position. For a substrate like this compound, the C5 position is already occupied, making the C3 and C4 positions the primary targets for further functionalization. The functionalization of C–H bonds at the β-positions of thiophenes is generally more challenging than at the α-positions. rsc.org

Computational and experimental studies on related thiophene systems have revealed that different ligands can favor distinct mechanistic pathways. nih.gov For instance, in palladium-catalyzed arylations, ligands such as 2,2'-bipyridyl tend to promote a metalation/deprotonation pathway, which typically favors functionalization at the more acidic α-position. nih.gov In contrast, bulky and electron-deficient phosphine (B1218219) ligands, can steer the reaction towards a Heck-type arylation mechanism, resulting in β-selectivity. nih.gov This control is attributed to steric hindrance, which disfavors catalyst coordination at the substituted α-position, and electronic effects, such as the formation of stabilizing hydrogen bonds between the ligand and the substrate's C-H bond. nih.gov Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation (PEPPSI) complexes have also proven to be particularly effective in the C-H activation of thiophene substrates. mdpi.com

| Catalyst/Ligand System | Predominant Mechanism | Typical Regioselectivity on Thiophenes | Mechanistic Rationale |

| Pd(OAc)₂ / 2,2'-bipyridyl | Concerted Metalation-Deprotonation (CMD) | α-position | The bipyridyl ligand supports the CMD pathway, which is electronically favored at the most acidic C-H bond (alpha). nih.gov |

| PdCl₂ / P(OCH(CF₃)₂)₃ | Heck-type Arylation | β-position | The bulky, electron-poor phosphine ligand sterically disfavors the α-position and stabilizes the Heck-type transition state, potentially via C-H···O interactions. nih.gov |

| Pd(OAc)₂ / N-Heterocyclic Carbene (NHC) | Oxidative Addition / C-H Activation | α-position | NHC ligands are strong σ-donors that facilitate C-H activation and are robust against catalyst deactivation by sulfur. mdpi.com |

| Pd(OAc)₂ / 1,4-Migration System | Oxidative Addition / 1,4-Migration | β-position | In specifically designed substrates, palladium can undergo a 1,4-migration to activate a remote β-position that is otherwise difficult to functionalize directly. rsc.org |

This table summarizes general findings for thiophene functionalization, which are applicable to understanding potential reaction pathways for this compound.

Lewis acids play a pivotal role in many organic transformations by activating substrates or reagents, and their application in the direct functionalization of heterocycles like this compound is an area of active investigation. In the context of C-H functionalization, Lewis acids can serve multiple purposes. They can coordinate to the electron-rich thiophene ring or to substituents, altering the electronic properties of the substrate and directing the regiochemical outcome of the reaction.

One key application is in promoting reactions that are otherwise sluggish. For instance, in carboxylation reactions using carbon dioxide (a weak electrophile), a Lewis acid can enhance reactivity. mdpi.com Similarly, in C-H carboxamidation reactions using dioxazolones, a Lewis acid catalyst can facilitate the ring-opening and rearrangement necessary to form the reactive isocyanate intermediate under metal-free conditions. rsc.org

Detailed experimental and computational studies on the borylation of N-heterocycle-substituted polycyclic aromatic hydrocarbons (PAHs) have elucidated how Lewis acids influence regioselectivity. rsc.org These studies reveal that the choice of Lewis acid can determine which of several available positions is functionalized, a principle that extends to the selective functionalization of complex thiophene derivatives. rsc.org The Lewis acid can pre-organize the substrate for a specific reaction pathway or stabilize a particular transition state over others. For example, a strong Lewis acid might be required to activate a particularly inert C-H bond for subsequent functionalization.

| Lewis Acid | Proposed Role in Heterocycle Functionalization | Potential Application for this compound |

| Boron Trichloride (BCl₃) | Activates precursors for C-H borylation; can generate super-electrophilic species. rsc.org | Could be used to introduce a borane (B79455) group at a specific C-H position, creating a versatile intermediate for cross-coupling reactions. |

| Aluminum Chloride (AlCl₃) | Classical Friedel-Crafts catalyst; enhances the electrophilicity of acylating or alkylating agents. | Facilitates acylation or alkylation at the C3 or C4 positions of the thiophene ring. |

| Scandium Triflate (Sc(OTf)₃) | Mild Lewis acid catalyst for various transformations, including carboxamidation. rsc.org | Could catalyze the direct C-H amidation of the thiophene ring with improved functional group tolerance compared to stronger Lewis acids. |

| Cesium Carbonate (Cs₂CO₃) / Cesium Pivalate | Acts as a base-mediated system to deprotonate weakly acidic C-H bonds, enabling carboxylation with CO₂. mdpi.com | Promotes direct carboxylation at the C3 or C4 position without the need for a transition metal catalyst. mdpi.com |

This table outlines the general roles of various Lewis acids in heterocyclic chemistry, suggesting their potential application in the functionalization of this compound.

The kinetic isotope effect (KIE) is a powerful and sensitive tool used to probe reaction mechanisms, particularly for identifying the rate-determining step (RDS) of a reaction. researchgate.net The KIE is determined by comparing the reaction rate of a substrate with that of its isotopically labeled counterpart (e.g., replacing hydrogen with deuterium). A primary KIE (typically kH/kD > 2) is observed when a bond to the isotope is broken or formed in the RDS. baranlab.org If the isotope is not involved in the RDS, a small or non-existent KIE (kH/kD ≈ 1) is typically observed. baranlab.org

In the context of C-H functionalization of this compound, KIE studies are invaluable for determining whether the C-H bond cleavage event is the rate-limiting part of the catalytic cycle. For example, in a palladium-catalyzed direct arylation, a significant primary KIE would suggest that the C-H activation step is the RDS. Conversely, a KIE near unity would imply that another step, such as oxidative addition to the catalyst or reductive elimination of the product, is rate-limiting. mdpi.comsnnu.edu.cn

Inverse KIEs (kH/kD < 1) can also provide mechanistic insight, often suggesting the formation of an intermediate where the C-H(D) bond is not fully broken but is in a pre-equilibrium before the RDS. snnu.edu.cn Intermolecular competition experiments, where a mixture of the deuterated and non-deuterated substrate is allowed to react, are a common method for measuring the KIE. baranlab.org

| Hypothetical Reaction on this compound | Observed KIE (kH/kD) | Mechanistic Interpretation |

| Pd-catalyzed C3-arylation | ~ 1.1 | C-H bond cleavage is not the rate-determining step. The RDS is likely oxidative addition of the aryl halide or reductive elimination. |

| Rh-catalyzed C3-silylation | ~ 3.5 | C-H bond cleavage is involved in the rate-determining step of the reaction, consistent with a concerted metalation-deprotonation or oxidative addition mechanism. snnu.edu.cn |

| Lewis acid-promoted C3-carboxylation with CO₂ | ~ 2.8 | The deprotonation of the C-H bond to form a carbon-centered nucleophile is the slow, rate-determining step of the carboxylation process. mdpi.comresearchgate.net |

| Base-mediated C4-deuteration | ~ 1.0 | Indicates that C-H bond cleavage is reversible and occurs prior to the rate-determining step, or that an alternative step is rate-limiting. |

Advanced Spectroscopic and Structural Elucidation of Ethyl 5 Butylthiophene 2 Carboxylate and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy provides a detailed map of the atomic framework of a molecule. For Ethyl 5-butylthiophene-2-carboxylate, a combination of one-dimensional and two-dimensional NMR experiments allows for the complete assignment of all proton and carbon signals.

The ¹H and ¹³C NMR spectra of this compound are predicted to show distinct signals corresponding to the ethyl ester, the n-butyl chain, and the thiophene (B33073) ring.

¹H NMR Spectrum: The proton spectrum is characterized by signals for the aromatic thiophene protons and the aliphatic protons of the ethyl and butyl groups. The two protons on the thiophene ring are expected to appear as doublets due to coupling with each other. The ethyl group will present as a quartet and a triplet. The butyl group will show a series of multiplets, with the terminal methyl group appearing as a triplet.

¹³C NMR Spectrum: The ¹³C NMR spectrum is expected to display 11 distinct resonances, corresponding to each unique carbon atom in the molecule. The carbonyl carbon of the ester is the most deshielded, appearing at the lowest field. The four carbons of the thiophene ring absorb in the aromatic region. The carbons of the ethyl and butyl groups appear in the upfield aliphatic region. libretexts.org The chemical shifts are influenced by the electron-withdrawing nature of the carboxylate group and the electron-donating effect of the butyl group on the thiophene ring.

Predicted ¹H and ¹³C NMR Data

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted Multiplicity & J (Hz) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Thiophene Ring | |||

| C2 | - | - | ~140-145 |

| C3 | ~7.0-7.2 | d, J ≈ 3.5-4.0 | ~125-128 |

| C4 | ~7.6-7.8 | d, J ≈ 3.5-4.0 | ~133-136 |

| C5 | - | - | ~150-155 |

| Ethyl Ester | |||

| C=O | - | - | ~162-165 |

| -OCH₂- | ~4.3-4.4 | q, J ≈ 7.1 | ~60-62 |

| -OCH₂CH ₃ | ~1.3-1.4 | t, J ≈ 7.1 | ~14-15 |

| Butyl Chain | |||

| -CH₂- (α to ring) | ~2.8-2.9 | t, J ≈ 7.5 | ~30-33 |

| -CH₂- (β to ring) | ~1.6-1.7 | m | ~33-35 |

| -CH₂- (γ to ring) | ~1.3-1.5 | m | ~22-24 |

| -CH₃ | ~0.9-1.0 | t, J ≈ 7.3 | ~13-14 |

Note: Predicted values are based on typical chemical shifts for thiophene derivatives and alkyl chains. libretexts.orgresearchgate.netorganicchemistrydata.org

While 1D NMR provides initial assignments, 2D NMR experiments are essential to confirm the structural connectivity unambiguously. stackexchange.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. Key expected correlations include those between the adjacent protons on the thiophene ring (H3-H4), within the ethyl group (-OCH₂- to -CH₃), and along the butyl chain (-CH₂-CH₂-CH₂-CH₃).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It allows for the definitive assignment of the ¹³C signals for all protonated carbons by linking them to their known ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying long-range (2-3 bond) H-C correlations, which piece together the molecular fragments. Key correlations would confirm the placement of the substituents on the thiophene ring. For instance, the protons of the butyl group's α-methylene (~2.8 ppm) would show a correlation to carbons C4, C5, and the β-carbon of the butyl chain. The thiophene proton H4 would show correlations to the carbonyl carbon (C=O) and C2 and C5 of the ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space. A NOESY spectrum could reveal through-space proximity between the protons of the α-methylene of the butyl group and the thiophene proton at the H4 position, helping to confirm the substituent's location and providing insight into the molecule's preferred conformation.

Predicted Key 2D NMR Correlations

| 2D Experiment | Correlating Protons (¹H) | Correlating Atoms (¹H or ¹³C) | Inference |

| COSY | H3 (~7.0-7.2) | H4 (~7.6-7.8) | Connectivity of thiophene protons |

| COSY | -OCH₂- (~4.3-4.4) | -OCH₂CH ₃ (~1.3-1.4) | Connectivity of ethyl group |

| HSQC | All protons | Their directly bonded carbons | C-H one-bond correlations |

| HMBC | Butyl α-CH₂ (~2.8-2.9) | C4, C5 | Butyl group is at C5 position |

| HMBC | H4 (~7.6-7.8) | C=O, C2, C5 | Ester group is at C2 position |

Currently, there is no specific information available in the scientific literature regarding dynamic NMR studies on this compound. Such studies could potentially be employed to investigate the rotational barrier around the single bond connecting the C2 carbon of the thiophene ring to the carbonyl carbon. At low temperatures, restricted rotation might lead to the observation of distinct conformers. Similarly, conformational exchange within the n-butyl chain could be studied, though these barriers are typically low and may not be observable within the standard NMR temperature range.

Mass Spectrometry (MS) for Molecular Ion Characterization and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound, HRMS would be used to confirm the molecular formula C₁₁H₁₆O₂S by matching the experimentally measured mass to the theoretically calculated exact mass. This is a critical step in confirming the identity of the compound.

HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₁H₁₆O₂S |

| Theoretical Exact Mass | 212.0871 g/mol |

| Observed Exact Mass | [Experimental Value] |

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion, M⁺) which is then fragmented to produce a series of daughter ions. nih.gov The analysis of these fragments provides detailed structural information. researchgate.net The fragmentation of this compound is expected to proceed through several characteristic pathways common to esters and alkyl-substituted aromatic rings. libretexts.orgmiamioh.edu

Key expected fragmentation pathways include:

Loss of the ethoxy radical: Cleavage of the C-O bond of the ester to lose •OCH₂CH₃ (45 Da), resulting in a prominent acylium ion.

Loss of ethylene (B1197577): A McLafferty rearrangement can occur, leading to the elimination of a neutral ethylene molecule (C₂H₄, 28 Da) from the ethyl ester group.

Cleavage of the butyl chain: The butyl group can fragment via benzylic-type cleavage (cleavage at the bond beta to the thiophene ring), leading to the loss of a propyl radical (•C₃H₇, 43 Da) to form a stable ion. Further fragmentation can lead to the loss of smaller alkyl fragments.

Formation of thiophene core ions: Cleavages that retain the charge on the substituted thiophene ring are also expected.

Predicted MS/MS Fragmentation Data

| Predicted m/z | Proposed Fragment Structure / Loss |

| 212 | [M]⁺ |

| 183 | [M - C₂H₅]⁺ |

| 167 | [M - •OC₂H₅]⁺ |

| 155 | [M - C₄H₉]⁺ |

| 139 | [M - C₂H₅O₂]⁺ |

GC-MS and LC-MS for Purity Assessment and Reaction Monitoring

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable analytical techniques for the qualitative and quantitative assessment of this compound. These methods are crucial for verifying the purity of the final product and for real-time monitoring of the synthesis reaction progress.

In GC-MS analysis, the volatility of this compound allows for its separation from starting materials, solvents, and by-products based on its retention time on a capillary column. The electron ionization (EI) mass spectrum provides a unique fragmentation pattern, or "fingerprint," that confirms the compound's identity. Key fragments would correspond to the loss of the ethoxy group (-OC₂H₅), the carboxyl group (-COOC₂H₅), and various cleavages of the butyl chain. The purity is determined by integrating the peak area of the target compound relative to the total area of all detected peaks.

LC-MS, particularly with techniques like tandem mass spectrometry (MS/MS), offers high sensitivity and specificity, making it ideal for monitoring reactions where the compound is present in a complex matrix. nih.gov For instance, in the esterification of 5-butylthiophene-2-carboxylic acid, LC-MS can track the disappearance of the starting acid and the appearance of the ethyl ester product over time. frontiersin.org Methods like Multiple Reaction Monitoring (MRM) can be developed for precise quantification, even at low concentrations. frontiersin.org The choice of ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), depends on the polarity of the compound. For this compound, ESI in positive mode would likely be effective, detecting the protonated molecular ion [M+H]⁺.

The following table outlines a hypothetical LC-MS/MS method for monitoring the formation of the target compound.

Table 1: Illustrative LC-MS/MS Parameters for Reaction Monitoring

| Parameter | Setting |

|---|---|

| Chromatography | |

| Column | C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 30% to 98% B over 8 minutes |

| Flow Rate | 0.5 mL/min |

| Injection Volume | 2 µL |

| Mass Spectrometry | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Precursor Ion (Q1) | [M+H]⁺ for this compound |

| Product Ions (Q3) | Fragments corresponding to loss of C₄H₉, COOC₂H₅ |

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

Determination of Bond Lengths, Angles, and Dihedral Angles

Based on DFT calculations and crystallographic data for similar thiophene-2-carboxamide and benzothiophene (B83047) derivatives, the following bond lengths and angles can be anticipated. nih.govnih.gov

Table 2: Predicted Geometrical Parameters for this compound based on Analogous Structures

| Parameter | Predicted Value | Reference Compound Type |

|---|---|---|

| Bond Lengths (Å) | ||

| S1–C2 | ~1.72 Å | Thiophene-2-carboxylate (B1233283) derivative |

| C2–C3 | ~1.38 Å | Thiophene-2-carboxylate derivative |

| C3–C4 | ~1.42 Å | Thiophene-2-carboxylate derivative |

| C4–C5 | ~1.37 Å | Thiophene derivative |

| S1–C5 | ~1.71 Å | Thiophene derivative |

| C2–C(carbonyl) | ~1.48 Å | Thiophene-2-carboxylate derivative |

| C(carbonyl)=O | ~1.21 Å | Ester |

| Bond Angles (°) | ||

| C5–S1–C2 | ~92.5° | Thiophene derivative |

| S1–C2–C3 | ~111.5° | Thiophene derivative |

| C2–C3–C4 | ~112.5° | Thiophene derivative |

| Dihedral Angles (°) |

The dihedral angle between the plane of the thiophene ring and the plane of the carboxylate group is particularly important, as it affects the degree of electronic conjugation.

Analysis of Crystal Packing and Non-Covalent Interactions (e.g., Hirshfeld Surface Analysis)

The way molecules pack in a crystal lattice is governed by non-covalent interactions such as hydrogen bonds, π–π stacking, and van der Waals forces. Hirshfeld surface analysis is a powerful tool used to visualize and quantify these intermolecular contacts. nih.govnih.govresearchgate.net

For this compound, the crystal packing would likely be dominated by weak C–H···O interactions, where hydrogen atoms from the butyl or ethyl groups interact with the oxygen atoms of the carboxylate group on neighboring molecules. researchgate.net The flexible butyl chain could adopt various conformations to optimize packing efficiency. Due to the presence of the π-rich thiophene ring, weak π–π stacking interactions between adjacent rings might also occur, though these could be sterically hindered by the bulky substituents.

Hirshfeld surface analysis maps properties like dnorm (normalized contact distance) onto the molecular surface. Red spots on the dnorm map indicate close intermolecular contacts, which for this molecule would be expected primarily around the carboxylate oxygen atoms, highlighting the C–H···O interactions. researchgate.net Two-dimensional fingerprint plots derived from the Hirshfeld surface quantify the relative contributions of different types of contacts (e.g., H···H, O···H, C···H), providing a detailed picture of the crystal's supramolecular architecture. nih.govnih.gov

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Reaction Progress Monitoring

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, serves as a rapid and non-destructive method for identifying functional groups and monitoring chemical transformations. sci-hub.st These two techniques are complementary; FT-IR detects vibrations involving a change in dipole moment, while Raman spectroscopy detects vibrations involving a change in polarizability. sci-hub.stnih.gov

The spectrum of this compound is characterized by several key vibrational modes. The most prominent feature in the FT-IR spectrum is the strong absorption band corresponding to the C=O stretching vibration of the ester group, typically found in the 1700-1725 cm⁻¹ region. The C–O stretching vibrations of the ester will appear in the 1300-1100 cm⁻¹ range. Vibrations of the thiophene ring (C=C and C–S stretching) are expected in the 1550-1350 cm⁻¹ region. iosrjournals.orgresearchgate.net The aliphatic C–H stretching vibrations from the butyl and ethyl groups will be observed just below 3000 cm⁻¹.

Raman spectroscopy is particularly useful for observing the symmetric vibrations of the thiophene ring and the C–S bonds, which may be weak in the FT-IR spectrum. nih.gov During synthesis, the disappearance of the broad O–H stretch from the starting carboxylic acid (around 3000 cm⁻¹) and the appearance of the sharp ester C=O stretch can be easily monitored by FT-IR to determine reaction completion. researchgate.net

Table 3: Key Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibration Mode | Technique | Intensity |

|---|---|---|---|

| 3120-3080 | Aromatic C–H stretch (thiophene ring) | FT-IR, Raman | Medium |

| 2960-2850 | Aliphatic C–H stretch (butyl, ethyl) | FT-IR, Raman | Strong |

| 1725-1700 | C=O stretch (ester) | FT-IR | Very Strong |

| 1530-1500 | C=C ring stretch | FT-IR, Raman | Medium |

| 1470-1430 | C=C ring stretch / CH₂ scissoring | FT-IR, Raman | Medium |

| 1300-1200 | C–O stretch (ester, C–O–C) | FT-IR | Strong |

| 1150-1050 | C–O stretch (ester, O–C–C) | FT-IR | Strong |

Electronic Spectroscopy (UV-Vis) for Conjugation and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. slideshare.net The absorption of UV or visible light promotes electrons from a lower energy molecular orbital, typically the Highest Occupied Molecular Orbital (HOMO), to a higher energy one, the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org

For this compound, the chromophore is the substituted thiophene ring system. The primary electronic transition observed in the UV region is a π → π* transition, associated with the conjugated π-system of the thiophene ring and the carbonyl group of the ester. researchgate.net The sulfur atom's lone pairs and the oxygen's lone pairs can also participate in n → π* transitions, although these are often weaker and may be obscured by the more intense π → π* absorption. libretexts.org

The position of the maximum absorption wavelength (λmax) is sensitive to the substituents on the thiophene ring. nih.gov The electron-donating butyl group at the C5 position and the electron-withdrawing ethyl carboxylate group at the C2 position create a "push-pull" system. This extended conjugation typically leads to a bathochromic (red) shift, moving the λmax to a longer wavelength compared to unsubstituted thiophene. The λmax for this compound is expected to be in the 250-300 nm range. The solvent used can also influence the λmax due to stabilization of the ground and excited states. slideshare.net

Table 4: Expected Electronic Transitions for this compound

| Transition Type | Orbital Change | Typical Wavelength Region | Molar Absorptivity (ε) |

|---|---|---|---|

| π → π* | HOMO to LUMO | 250 - 300 nm | High (10,000 - 25,000 L mol⁻¹ cm⁻¹) |

Advanced Chromatographic Methods for Isolation and Purity Assessment

The isolation and purification of this compound from a reaction mixture rely on advanced chromatographic techniques that separate compounds based on their differential partitioning between a stationary phase and a mobile phase. justia.com

Column Chromatography is the most common method for purification on a laboratory scale. researchgate.net A silica (B1680970) gel stationary phase is typically used, with a non-polar to moderately polar mobile phase (eluent), such as a mixture of hexane (B92381) and ethyl acetate. Due to its moderate polarity, this compound will elute after non-polar impurities (like unreacted starting materials or hydrocarbon by-products) but before more polar impurities. The separation can be monitored by Thin-Layer Chromatography (TLC) to identify the fractions containing the pure product.

For higher purity or more difficult separations, High-Performance Liquid Chromatography (HPLC) is employed. Preparative HPLC can be used to isolate the compound in high purity by utilizing a more efficient stationary phase (smaller particle size) and a precisely controlled mobile phase gradient. researchgate.net A reverse-phase C18 column with a water/acetonitrile or water/methanol (B129727) gradient is a common choice. Purity assessment of the final product is often performed using analytical HPLC with a UV detector set to the λmax of the compound. A single, sharp peak is indicative of a high-purity sample.

Other purification methods for thiophene derivatives include distillation and crystallization, which are effective for large-scale industrial purification. justia.comgoogle.comgoogle.com

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Separations

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the analysis and purification of thiophene-based compounds. Its versatility allows for the separation of complex mixtures, ensuring the high purity required for subsequent applications.

Research into the separation of thiophene carboxylic acid esters and their derivatives has established reliable HPLC methodologies. For instance, in the analysis of related compounds such as 4-amino-5-ethyl-3-thiophene-carboxylic acid methyl ester, both normal-phase and reversed-phase HPLC have been successfully employed. nih.gov Normal-phase HPLC, utilizing a silica gel column with a mobile phase of hexane and ethanol (B145695), is effective for the separation of less polar thiophene derivatives. nih.gov

For more polar thiophenes or for preparative scale separations, reversed-phase HPLC is often the method of choice. Columns such as alkyl phenyl are used with aqueous-organic mobile phases, for example, a mixture of water, methanol, and phosphoric acid. nih.gov The conditions can be optimized to achieve efficient separation and purification of the target compounds from reaction byproducts and starting materials. In the synthesis of various 2-acetylthiophene (B1664040) derivatives, HPLC with UV detection at 230 nm has been used to monitor reaction progress and product purity. acs.org

Below is a table summarizing typical HPLC conditions for the analysis of thiophene carboxylate derivatives, which are analogous to those that would be used for this compound.

| Parameter | Normal-Phase HPLC | Reversed-Phase HPLC |

| Stationary Phase | 10-micron Silica Gel | 10-micron Alkyl Phenyl |

| Mobile Phase | Hexane-Ethanol (95:5) | Water-Methanol-1 M Phosphoric Acid (70:30:0.05), pH 2.5 |

| Detection | UV at 254 nm | UV at 254 nm |

| Application | Analytical separation of less polar derivatives | Preparative separation and analysis of more polar derivatives |

This data is based on methodologies for structurally similar thiophene derivatives. nih.gov

Gas Chromatography (GC) for Volatile Product Analysis

Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is an indispensable tool for the analysis of volatile and semi-volatile thiophene derivatives. This technique provides detailed information on the composition of a sample, allowing for the identification and quantification of individual components.

In the context of thiophene chemistry, GC-MS is used to identify byproducts in synthesis reactions and to assess the purity of the final products. For example, during the acylation of thiophene, GC-MS is instrumental in identifying minor side products such as 3-acetyl thiophene. acs.org The separation is typically achieved on a capillary column, and the mass spectrometer provides fragmentation patterns that serve as a fingerprint for each compound, enabling its unequivocal identification.

For the analysis of this compound, a non-polar or medium-polarity capillary column would likely be employed. The retention time of the compound would be influenced by its boiling point and its interaction with the stationary phase. The mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight, as well as characteristic fragment ions resulting from the loss of the ethyl group, the carboxylate group, and fragmentation of the butyl chain. While a specific GC analysis for this compound is not detailed in the provided search results, the GC assay of a similar compound, Ethyl 5-bromothiophene-2-carboxylate, is mentioned to confirm its purity of ≥98.5%. thermofisher.com

The following table outlines typical GC-MS parameters that would be applicable for the analysis of this compound, based on general practices for similar compounds.

| Parameter | Typical Conditions |

| Column | Capillary column (e.g., DB-5MS) |

| Carrier Gas | Helium |

| Injection Mode | Split/Splitless |

| Temperature Program | Ramped oven temperature to ensure separation of components with different boiling points |

| Detector | Mass Spectrometer (providing mass-to-charge ratio of fragment ions) |

These are generalized conditions and would require optimization for the specific analysis of this compound.

Computational Chemistry and Theoretical Investigations of Ethyl 5 Butylthiophene 2 Carboxylate

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in analyzing the electronic properties of organic molecules. These methods offer a balance between computational cost and accuracy, making them suitable for studying molecules of moderate size like Ethyl 5-butylthiophene-2-carboxylate.

The first step in most computational studies is the optimization of the molecule's three-dimensional structure to find its most stable conformation (lowest energy state). This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located. For this compound, several conformations are possible due to the rotational freedom of the butyl and ethyl groups.

Theoretical calculations can predict the relative energies of these different conformers. For instance, studies on similar flexible molecules often reveal that specific staggered or anti-periplanar arrangements are energetically favored to minimize steric hindrance. In a related context, X-ray crystallography studies of thiophene-linked 1,2,4-triazoles, which can be synthesized from ethyl thiophene-2-carboxylate (B1233283), have shown that the planarity between the thiophene (B33073) ring and adjacent groups can vary. nih.govmdpi.com For example, in 4-(4-Fluorophenyl)-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, the 1,2,4-triazole (B32235) ring is nearly coplanar with the thiophene ring, with a dihedral angle of just 2.67°. nih.govmdpi.com In contrast, the introduction of a bulky substituent, as in 4-(2-Bromo-4-fluorophenyl)-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, increases this dihedral angle to 12.39°, indicating a deviation from planarity. nih.govmdpi.com Such findings underscore the importance of substituent effects on molecular conformation, a factor that would be critical in determining the preferred geometry of this compound.

Table 1: Illustrative Conformational Data for Thiophene Derivatives

| Compound | Dihedral Angle (Thiophene-Substituent) | Method |

|---|---|---|

| 4-(4-Fluorophenyl)-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | 2.67° | X-ray Crystallography |

This table provides example data from related compounds to illustrate the type of information obtained from conformational analysis.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining the electronic and optical properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the band gap, is a key parameter that influences the molecule's reactivity and its potential applications in electronic devices.

For thiophene derivatives, these parameters are of significant interest. For instance, a computational study on a diketopyrrolopyrrole (DPP) derivative end-capped with an ethyl thiophene-2-carboxylate moiety, referred to as DPP(CT)2, revealed its HOMO and LUMO energy levels. researchgate.net Similarly, a TD-DFT study on 4-cyclohexyl-1-(thiophene-2-carbonyl)thiosemicarbazide, a derivative of ethyl thiophene-2-carboxylate, calculated a HOMO-LUMO energy gap of 2.869 eV, suggesting high reactivity. researchgate.netresearchgate.net These studies demonstrate that computational methods can effectively predict the electronic behavior of complex thiophene-based molecules.

Table 2: Illustrative HOMO-LUMO Data for Thiophene Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Method |

|---|---|---|---|---|

| DPP(CT)2 | -5.33 | -3.58 | 1.75 | Cyclic Voltammetry/UV-vis |

| 4-cyclohexyl-1-(thiophene-2-carbonyl)thiosemicarbazide | Not Specified | Not Specified | 2.869 | TD-DFT |

This table presents data from related molecules to exemplify the outputs of frontier molecular orbital calculations. DPP(CT)2 is 3,6-bis{5-[(ethyl thiophene-2-carboxylate)-2-yl]thiophene-2-yl}-2,5-bis(2-ethylhexyl)pyrrolo[3,4-c]pyrrole-1,4-dione. researchgate.net

An electrostatic potential (ESP) map is a valuable tool for visualizing the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential. Typically, red indicates electron-rich regions (negative potential), which are prone to electrophilic attack, while blue represents electron-poor regions (positive potential), susceptible to nucleophilic attack.

For a molecule like this compound, an ESP map would likely show a region of high negative potential around the carbonyl oxygen of the ester group, indicating its nucleophilic character. The thiophene ring itself is an aromatic system, and its ESP would reveal the subtle electronic effects of the butyl and carboxylate substituents. In related thiophene derivatives, ESP maps have been used to identify nucleophilic and electrophilic sites, which aligns with analyses of crystal packing and intermolecular interactions.

Prediction of Spectroscopic Parameters

Computational chemistry also excels at predicting various spectroscopic parameters, which can aid in the interpretation of experimental spectra.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for structure elucidation in organic chemistry. Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method within DFT, can predict the ¹H and ¹³C NMR chemical shifts and spin-spin coupling constants of a molecule.

Infrared (IR) and Raman spectroscopy are used to probe the vibrational modes of a molecule. Computational frequency calculations can predict the vibrational frequencies and intensities of these modes. These theoretical spectra can be compared with experimental IR and Raman spectra to provide a detailed assignment of the observed absorption bands to specific molecular vibrations, such as C-H stretches, C=O stretches, and ring vibrations.

DFT calculations have been successfully employed to perform vibrational studies on thiophene derivatives. researchgate.net For this compound, a computational analysis would predict a strong absorption band corresponding to the C=O stretching vibration of the ester group, typically in the range of 1700-1730 cm⁻¹. Vibrations associated with the thiophene ring and the C-H bonds of the alkyl groups would also be predicted. It is common practice to apply a scaling factor to the calculated frequencies to improve agreement with experimental data, accounting for anharmonicity and other systematic errors in the computational method.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Ethyl thiophene-2-carboxylate |

| 4-(4-Fluorophenyl)-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione |

| 4-(2-Bromo-4-fluorophenyl)-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione |

| 3,6-bis{5-[(ethyl thiophene-2-carboxylate)-2-yl]thiophene-2-yl}-2,5-bis(2-ethylhexyl)pyrrolo[3,4-c]pyrrole-1,4-dione (DPP(CT)2) |

| 4-cyclohexyl-1-(thiophene-2-carbonyl)thiosemicarbazide |

UV-Vis Absorption Maxima Prediction and Electronic Transitions

The prediction of UV-Vis absorption maxima using computational methods, typically Time-Dependent Density Functional Theory (TD-DFT), is a standard approach to understanding the electronic properties of organic molecules. mdpi.comnih.gov This analysis calculates the energies required to excite electrons from occupied to unoccupied molecular orbitals.

For this compound, such a study would involve optimizing the ground state geometry of the molecule and then calculating the vertical excitation energies. The results would identify the key electronic transitions, most commonly the transition from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The calculated wavelength of maximum absorption (λmax) and the corresponding oscillator strength, which indicates the intensity of the absorption, would be the primary outputs. For similar thiophene derivatives, these transitions are typically of a π-to-π* character, localized on the conjugated thiophene ring system. nih.gov

A hypothetical data table for such a prediction is presented below to illustrate the expected outputs of a TD-DFT calculation.

Table 1: Hypothetical Predicted UV-Vis Data for this compound

| Transition | Excitation Energy (eV) | Wavelength (λmax, nm) | Oscillator Strength (f) |

|---|---|---|---|

| HOMO → LUMO | Data not available | Data not available | Data not available |

| HOMO-1 → LUMO | Data not available | Data not available | Data not available |

Theoretical Studies on Reactivity and Reaction Pathways

Understanding the reactivity of this compound would involve locating the transition states (TS) for potential reactions, such as electrophilic substitution on the thiophene ring or hydrolysis of the ester group. Computational methods are used to model the reaction path from reactants to products, identifying the highest energy point along this path, which is the transition state. The energy difference between the reactants and the transition state defines the activation energy (Ea), a critical parameter for determining reaction rates. researchgate.net Studies on related systems often explore reaction mechanisms in detail, providing a blueprint for how similar calculations would be performed. researchgate.net

A potential energy surface (PES) provides a comprehensive map of the energy of a molecular system as a function of its geometry. researchgate.netyoutube.com By mapping the PES for a reaction involving this compound, chemists can elucidate the complete reaction mechanism, including the identification of intermediates and transition states. researchgate.netresearchgate.netyoutube.com This detailed mapping helps to confirm the most likely pathway a reaction will follow. For instance, in the carboxylation of thiophene, DFT calculations have been used to compare the energy barriers of different steps, identifying the rate-determining step of the reaction.

Fukui function analysis is a conceptual DFT tool used to predict the most reactive sites within a molecule. nih.govresearchgate.net It quantifies the change in electron density at a specific point in the molecule when an electron is added or removed. This allows for the identification of sites most susceptible to nucleophilic attack (where an electron is best accepted) and electrophilic attack (where an electron is most easily donated). For this compound, this analysis would likely indicate that specific carbon atoms on the thiophene ring are the primary sites for electrophilic substitution, a common reaction for this class of compounds. The analysis provides values for f+ (nucleophilic attack), f- (electrophilic attack), and f0 (radical attack) for each atom. nih.gov

Table 2: Hypothetical Fukui Function Indices for Selected Atoms of this compound

| Atom | f⁺ (for Nucleophilic Attack) | f⁻ (for Electrophilic Attack) |

|---|---|---|

| C2 | Data not available | Data not available |

| C3 | Data not available | Data not available |

| C4 | Data not available | Data not available |

| C5 | Data not available | Data not available |

Molecular Dynamics Simulations for Conformational Space and Intermolecular Interactions

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time. researchgate.netresearchgate.netnih.gov For a flexible molecule like this compound, which has a rotatable butyl chain and ethyl ester group, MD simulations are essential for exploring its conformational space. These simulations reveal the most stable conformations and the energy barriers between them. Furthermore, MD can be used to study intermolecular interactions, such as how the molecule might pack in a solid state or interact with a solvent or a biological receptor. researchgate.net

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) in Context of Reactivity or Theoretical Material Attributes

QSAR and QSPR studies aim to build mathematical models that correlate the chemical structure of a compound with its biological activity or physical properties, respectively. While no specific QSAR/QSPR models for this compound were found, studies on broader classes of thiophene derivatives exist. nih.gov Such models typically use a set of calculated molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) to predict a specific outcome, such as reactivity in a certain reaction or a particular material property like conductivity. A QSAR/QSPR study for thiophene carboxylates could, for example, develop an equation to predict their reactivity towards a specific electrophile based on descriptors derived from their calculated electronic structure.

While the computational and theoretical investigation of this compound is a scientifically valuable endeavor, there is currently a lack of published research specifically addressing this molecule in the detail requested. The methodologies described herein represent the standard computational chemistry toolkit that would be applied to characterize its electronic structure, reactivity, and dynamic behavior. Future research is needed to generate specific data for this compound and place it within the broader context of thiophene chemistry.

Ethyl 5 Butylthiophene 2 Carboxylate As a Synthetic Intermediate and Building Block in Advanced Chemical Research

Role as a Precursor in the Synthesis of Complex Organic Molecules

The chemical architecture of Ethyl 5-butylthiophene-2-carboxylate, with its multiple reactive sites, makes it a versatile precursor for constructing more elaborate molecular frameworks. Its thiophene (B33073) core and ester functionality serve as handles for a wide array of chemical transformations.

Integration into Multi-Step Synthetic Sequences

This compound is a key starting material in multi-step synthetic pathways aimed at producing complex target molecules, particularly in the pharmaceutical and agrochemical sectors. Its structure is readily incorporated as a core fragment, which is then elaborated through sequential reactions. An analogous process is seen in the multi-step synthesis of 2,5-furandicarboxylic acid (FDCA), a bio-based polymer monomer, which proceeds via an intermediate like ethyl 5-bromo-furan-2-carboxylate. researchgate.net This highlights a common strategy where a stable, functionalized heterocyclic ester serves as a cornerstone for building more complex structures. In such sequences, the butyl group enhances solubility in organic solvents, facilitating handling and purification, while the ester and the thiophene ring provide sites for subsequent chemical modifications.

Construction of Fused Heterocyclic Systems

The thiophene ring of this compound is an excellent platform for synthesizing fused heterocyclic systems. These larger, polycyclic structures are of significant interest due to their presence in various biologically active compounds and advanced materials. Synthetic strategies often involve reactions that build additional rings onto the thiophene core. For instance, methodologies for creating thiophene-fused helicenes and azuleno[2,1-b]thiophenes rely on the cyclization of precursors attached to the thiophene ring. nih.govresearchgate.net Similarly, thieno[2,3-b]thiopyran-4-one (B13878582) derivatives can be synthesized from functionalized thiophene precursors. researchgate.net this compound can serve as a precursor in similar annulation reactions, where intramolecular or intermolecular cyclizations lead to the formation of new rings fused to the original thiophene, creating complex and rigid molecular architectures.

Derivatization to Carboxylic Acids, Amides, and Hydrazides for Further Transformations

The ethyl ester group is a key functional handle that can be readily transformed into other functionalities, expanding the synthetic utility of the molecule.

Carboxylic Acids: The most fundamental transformation is the hydrolysis of the ethyl ester to the corresponding 5-butylthiophene-2-carboxylic acid. This reaction can be achieved under either acidic or basic conditions. libretexts.orglibretexts.orglumenlearning.com Basic hydrolysis, often called saponification, is typically carried out using an aqueous solution of a strong base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), followed by an acidic workup to protonate the resulting carboxylate salt. libretexts.orgmnstate.edu This conversion is often a crucial step, as the resulting carboxylic acid is a versatile intermediate for further reactions.

Amides and Hydrazides: Once converted to the carboxylic acid, the molecule can be further derivatized to form amides and hydrazides. This typically involves an initial "activation" of the carboxylic acid, for example, by converting it into an acyl chloride or by using peptide coupling agents. Common coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-(dimethylamino)pyridine (DMAP) facilitate the reaction between the carboxylic acid and a primary or secondary amine to form a stable amide bond. nih.gov This methodology has been used to synthesize pyrazole-thiophene-based amide derivatives from 5-bromothiophene carboxylic acid. nih.gov Similarly, reaction with hydrazine (B178648) (H₂NNH₂) or its derivatives yields the corresponding hydrazide, another important functional group for building complex molecules.

Table 1: Representative Derivatization Reactions of the Ester Group

| Transformation | Reagents and Conditions | Product Functional Group | Reference(s) |

|---|

| Hydrolysis (Basic) | 1. NaOH (aq), Heat 2. H₃O⁺ | Carboxylic Acid | libretexts.orgmnstate.edu | | Amidation | 1. Hydrolysis to acid 2. Primary/Secondary Amine, DCC, DMAP | Amide | nih.gov | | Hydrazide Formation | 1. Hydrolysis to acid 2. Hydrazine (H₂NNH₂), Coupling Agent | Hydrazide | nih.gov |

Monomer and Building Block in Polymer Science and Organic Electronics

In the realm of materials science, this compound serves as a valuable building block for creating functional polymers and organic electronic materials. The substituents on the thiophene ring are crucial for tuning the properties of the final material.

Synthesis of Conducting Polymers (e.g., Polythiophenes) with Tailored Electronic Structures

Polythiophenes are a major class of conducting polymers, and their properties are highly dependent on the functional groups attached to the thiophene monomer. tandfonline.com The synthesis of polythiophenes from functionalized monomers can be achieved through various methods, including chemical oxidative polymerization with reagents like iron(III) chloride (FeCl₃) or transition-metal-mediated cross-coupling reactions. nih.govcmu.edu

The structure of this compound is well-suited for creating tailored polymers:

The butyl group at the 5-position enhances the solubility and processability of the resulting polythiophene. Unsubstituted polythiophene is an insoluble and intractable material, but the inclusion of alkyl side chains disrupts intermolecular packing just enough to allow the polymer to dissolve in common organic solvents, which is essential for fabricating devices from solution. nih.gov

The ethyl carboxylate group at the 2-position is an electron-withdrawing group. Its presence on the polymer backbone can significantly alter the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. nih.gov This allows for the precise tuning of the polymer's band gap and oxidation potential, which are critical parameters for electronic applications. cmu.edu

Polymerization of monomers like this compound (often after conversion to a di-halogenated derivative for cross-coupling reactions) leads to polythiophenes with a combination of good processability and specifically tuned electronic characteristics. cmu.edunih.gov

Development of Organic Semiconductors and Optoelectronic Materials

The tailored polythiophenes derived from monomers like this compound are prime candidates for the active layer in various organic electronic and optoelectronic devices. researchgate.net The ability to engineer the polymer's properties at the molecular level is key to optimizing device performance. rsc.orgrsc.org

Organic Field-Effect Transistors (OFETs): Polythiophenes are widely used as the semiconductor in OFETs. The solubility imparted by the butyl side chains allows for the formation of uniform thin films via solution-based techniques like spin-coating or printing. The electronic structure, modified by the carboxylate group, directly influences the charge carrier mobility and the on/off ratio of the transistor. rsc.org

Organic Photovoltaics (OPVs): In organic solar cells, the polymer acts as the electron donor material. The band gap, which can be tuned by the ester group, determines the range of the solar spectrum that can be absorbed. The HOMO level of the polymer must be appropriately aligned with the LUMO level of the electron acceptor material to ensure efficient charge separation. mdpi.com

Organic Light-Emitting Diodes (OLEDs): In OLEDs, the polymer serves as the emissive layer. The energy difference between the HOMO and LUMO levels (the band gap) dictates the color of the emitted light. researchgate.netpsu.eduunits.it By carefully selecting the functional groups on the thiophene monomer, polymers that emit light across the visible spectrum can be synthesized.

Table 2: Influence of Functional Groups on Polythiophene Properties for Optoelectronics

| Functional Group | Influence on Polymer Property | Impact on Device Performance | Reference(s) |

|---|---|---|---|

| Alkyl (e.g., Butyl) | Increases solubility and processability. | Enables solution-based fabrication of uniform thin films. | nih.gov |

| Ester (e.g., Carboxylate) | Electron-withdrawing; lowers HOMO/LUMO levels. | Tunes band gap for specific light absorption/emission; improves stability. | nih.govcmu.edu |

| Cyano (-CN) | Strongly electron-withdrawing. | Can be used to create low band gap polymers for red or near-infrared applications. | researchgate.netpsu.edu |

| Alkoxy (-OR) | Electron-donating; raises HOMO level. | Reduces band gap, lowers oxidation potential, and can lead to highly stable conducting states. | cmu.edu |

The strategic design of monomers like this compound is therefore a cornerstone of modern materials chemistry, providing a direct pathway to high-performance organic semiconductors for a new generation of flexible and low-cost electronic devices. sigmaaldrich.comresearchgate.netnih.gov

Design of Monomers for Controlled Polymerization Techniques

The design and synthesis of functional monomers are fundamental to the advancement of controlled polymerization techniques, enabling the creation of polymers with precisely defined architectures, molecular weights, and functionalities. Thiophene derivatives, in particular, are a critical class of monomers for the synthesis of conjugated polymers used in organic electronics, such as organic photovoltaics and light-emitting diodes. ossila.com this compound serves as a potential building block in this field. The ester and alkyl functionalities can be strategically modified to tune the monomer's reactivity and the resulting polymer's properties.

Controlled radical polymerization methods, such as Cobalt-Mediated Radical Polymerization (CMRP), offer robust ways to synthesize polymers with controlled characteristics. nih.gov While research may not have extensively detailed this compound in all controlled polymerization techniques, its structure is amenable to such applications. The thiophene ring can be polymerized, and the butyl and carboxylate groups offer significant advantages:

Solubility: The presence of the butyl chain can enhance the solubility of both the monomer and the resulting polymer in common organic solvents, which is a crucial factor for solution-based processing and characterization.

Processability: The functional groups can influence the polymer's morphology and processability, which are key for fabricating efficient electronic devices.

Tunability: The ester group can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups post-polymerization, allowing for further modification of the polymer's properties.

The use of thiophene derivatives with ester functionalities in creating polymer semiconductors is well-documented, highlighting the potential of molecules like this compound as monomers or co-monomers in advanced polymer synthesis. ossila.com

Application in Ligand Design for Coordination Chemistry

The field of coordination chemistry relies on the design of organic molecules, or ligands, that can bind to metal ions to form complex structures with diverse applications, from catalysis to materials science. The structural and electronic properties of the ligand dictate the geometry, stability, and reactivity of the resulting metal complex. Thiophene carboxylates, including this compound, possess key features that make them attractive candidates for ligand design.

Thiophene Carboxylates as Ligands for Transition Metal Catalysis

Thiophene carboxylates have demonstrated significant utility as ligands in transition metal catalysis. researchgate.netnih.gov The carboxylate moiety provides a strong binding site for metal ions through ionic coupling, while the thiophene ring offers a secondary site for interaction and electronic tuning. researchgate.net This dual functionality allows for the formation of stable and reactive metal complexes.

Furthermore, in palladium-catalyzed reactions such as the direct carboxylation of thiophenes, thiophene carboxylates are formed as products. mdpi.com The mechanism of these reactions involves the formation of intermediate palladium-thiophene complexes, underscoring the role of the thiophene moiety in coordinating with the metal center to facilitate C-H bond activation and C-C bond formation. mdpi.comresearchgate.net The electronic nature of substituents on the thiophene ring, such as the butyl group in this compound, can influence the efficiency and selectivity of such catalytic processes.

Design of Metal-Organic Frameworks (MOFs) or Coordination Polymers (if applicable)